molecular formula C21H13N3O3S B2909630 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1209965-50-3

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2909630
CAS No.: 1209965-50-3
M. Wt: 387.41
InChI Key: FRTDFYLNAAKWRW-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[2,1-b]thiazole ring fused with a phenyl group, and a chromene moiety attached to a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactionsThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific applications make it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)20(26)22-14-7-5-13(6-8-14)16-12-24-9-10-28-21(24)23-16/h1-12H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTDFYLNAAKWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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